An In-depth Technical Guide to the Synthesis of Iprovalicarb
An In-depth Technical Guide to the Synthesis of Iprovalicarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprovalicarb is a systemic fungicide effective against Oomycete pathogens, a class of destructive plant parasites. Its mode of action involves the inhibition of cellulose biosynthesis in the fungal cell wall. This technical guide provides a detailed overview of the synthesis pathway of Iprovalicarb, including its key precursors, reaction steps, and experimental protocols. The information is compiled from various scientific and patent literature to offer a comprehensive resource for researchers in agrochemical synthesis and development.
Iprovalicarb Synthesis Pathway Overview
The synthesis of Iprovalicarb is a multi-step process that begins with two primary precursors: the amino acid L-valine and the chiral amine (R)-1-(4-methylphenyl)ethylamine . The core of the synthesis involves the formation of a carbamate from L-valine, followed by an amide bond formation with the chiral amine.
The overall synthetic route can be summarized in the following key stages:
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Preparation of Precursors:
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Synthesis of L-valine isopropyl ester from L-valine.
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Synthesis of (R)-1-(4-methylphenyl)ethylamine.
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Formation of the Carbamate Intermediate:
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Reaction of L-valine with isopropyl chloroformate to yield N-(isopropoxycarbonyl)-L-valine.
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Final Amide Coupling:
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Coupling of N-(isopropoxycarbonyl)-L-valine with (R)-1-(4-methylphenyl)ethylamine to produce Iprovalicarb.
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Below is a detailed description of each stage, including experimental protocols and available quantitative data.
Stage 1: Precursor Synthesis
Synthesis of L-valine isopropyl ester
L-valine is first converted to its isopropyl ester to protect the carboxylic acid functionality and facilitate subsequent reactions.
Experimental Protocol:
A common method for this esterification involves the use of thionyl chloride in isopropanol.
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Isopropanol (e.g., 125 mL) is cooled to -10 °C.
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Thionyl chloride (e.g., 30 mL) is added dropwise with stirring.
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L-valine (e.g., 25 g) is then added portion-wise, maintaining the low temperature.
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The reaction mixture is gradually warmed to room temperature and then heated to 100 °C for an extended period (e.g., 40 hours).
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After the reaction, excess isopropanol and thionyl chloride are removed under reduced pressure.
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The residue is dissolved in water, and the solution is neutralized with aqueous ammonia.
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The L-valine isopropyl ester is extracted with an organic solvent like ether.
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The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.
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The final product is purified by distillation under reduced pressure.
| Parameter | Value | Reference |
| Boiling Point | 40-41 °C at 3-4 mmHg | [1] |
Synthesis of (R)-1-(4-methylphenyl)ethylamine
This chiral amine is a crucial component for the final Iprovalicarb molecule. One synthetic approach involves the deacylation of an amide precursor.
Experimental Protocol:
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(R)-N-[1-(4-methylphenyl)ethyl]acetamide is dissolved in a suitable alcohol solvent such as n-butanol.
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An alkali metal hydroxide, like potassium hydroxide, is added to the solution.
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The mixture is heated to a temperature between 100-130 °C for a period of 5-24 hours.
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After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and subsequent distillation.
| Parameter | Value | Reference |
| Yield | 82% | [2] |
| HPLC Purity | 96.3% | [2] |
| Enantiomeric Excess | 99.2% | [2] |
Stage 2: Formation of N-(isopropoxycarbonyl)-L-valine
This key intermediate is prepared by the reaction of L-valine with isopropyl chloroformate. This step introduces the carbamate moiety.
Experimental Protocol:
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L-valine is dissolved in an aqueous solution of a base, such as sodium hydroxide, and the solution is cooled.
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Isopropyl chloroformate is added dropwise while maintaining the temperature and pH of the reaction mixture.
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After the addition is complete, the reaction is stirred for a period to ensure completion.
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The reaction mixture is then acidified with an acid like hydrochloric acid.
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The product, N-(isopropoxycarbonyl)-L-valine, precipitates and can be collected by filtration.
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The crude product can be purified by recrystallization.
A Chinese patent describes a similar one-pot reaction to directly generate the final product, implying the formation of this intermediate in situ.[3]
Stage 3: Final Amide Coupling to Synthesize Iprovalicarb
The final step in the synthesis is the formation of an amide bond between the carboxylic acid of N-(isopropoxycarbonyl)-L-valine and the amino group of (R)-1-(4-methylphenyl)ethylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Experimental Protocol (Representative):
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N-(isopropoxycarbonyl)-L-valine is dissolved in a suitable anhydrous organic solvent (e.g., dichloromethane or dimethylformamide).
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The solution is cooled in an ice bath.
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The coupling agent (e.g., DCC or EDC, typically 1.1 equivalents) and optionally an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization, are added to the solution.
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(R)-1-(4-methylphenyl)ethylamine (1.0 equivalent) is then added to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).
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The reaction mixture is filtered to remove the urea byproduct (in the case of DCC).
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The filtrate is washed successively with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO3), and brine.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
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The crude Iprovalicarb is then purified, for example, by column chromatography on silica gel.
| Parameter | Value | Reference |
| Purity | >98% | [4] |
Visualizing the Synthesis and Workflow
To better illustrate the synthesis pathway and the general experimental workflow, the following diagrams are provided.
Caption: The overall synthesis pathway of Iprovalicarb from its key precursors.
Caption: A generalized experimental workflow for a single synthetic step.
Conclusion
The synthesis of Iprovalicarb is a well-established process rooted in fundamental organic chemistry principles, primarily involving amino acid chemistry and amide bond formation. This guide provides a detailed framework for understanding and potentially executing the synthesis of this important fungicide. For researchers and professionals in the field, this compilation of information serves as a valuable technical resource, outlining the key precursors, intermediates, and reaction conditions involved in the production of Iprovalicarb. Further optimization of each step, particularly the final coupling reaction, could lead to improved yields and a more efficient overall synthesis.
References
- 1. bangslabs.com [bangslabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
